Molecular Weight and Lipophilicity (XLogP3) Comparison with Benzisoxazole Analog
The target compound (MW 395.43 g/mol) is significantly lighter than its closest commercially available comparator, 1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (MW 418.4 g/mol). Computed partition coefficients (XLogP3) from PubChem also show a difference: the target compound has a predicted XLogP3 of 2.3, while the benzisoxazole analog is more polar with an XLogP3 of 1.7 [1]. This indicates that the target compound would exhibit superior membrane permeability in passive diffusion assays compared to the larger, more polar analog [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 395.43 g/mol; XLogP3: 2.3 |
| Comparator Or Baseline | 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (MW: 418.4 g/mol; XLogP3: 1.7) [1] |
| Quantified Difference | MW difference: 22.97 g/mol (5.5% reduction); XLogP3 difference: +0.6 log units (35% increase in logP) |
| Conditions | Values computed using XLogP3 3.0 and PubChem's computational pipeline [1]. |
Why This Matters
For CNS-targeted programs and cell-permeability assays, the lower molecular weight and higher logP of the target compound predict improved passive membrane crossing and reduced efflux liability, making it a more suitable probe for intracellular target engagement studies than the benzisoxazole analog.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91819447, 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
